molecular formula C18H19N3O4S B14937957 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B14937957
M. Wt: 373.4 g/mol
InChI Key: HRWFEWRTCYPJNO-UHFFFAOYSA-N
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Description

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a methoxy group, and a thiadiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common method is the Pechmann condensation, which is used to prepare the chromen-2-one core. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts . The thiadiazole moiety can be introduced through a cyclization reaction involving appropriate precursors under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The thiadiazole moiety may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide stands out due to its unique combination of a chromen-2-one core and a thiadiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H19N3O4S/c1-9(2)16-20-21-18(26-16)19-15(22)8-13-10(3)12-6-5-11(24-4)7-14(12)25-17(13)23/h5-7,9H,8H2,1-4H3,(H,19,21,22)

InChI Key

HRWFEWRTCYPJNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

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